N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea

Anticancer Antimitotic Microtubule Disruption

N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea (CAS 162376-66-1) is an N-aryl-N'-(2-chloroethyl)urea (CEU) derivative with the molecular formula C₁₁H₁₅ClN₂O and molecular weight 226.70 g/mol. This compound features a 2-chloroethyl moiety and a 2,4-dimethylphenyl substituent, placing it within a well-characterized class of antimitotic agents known to covalently bind the colchicine-binding site on β-tubulin and induce microtubule depolymerization.

Molecular Formula C11H15ClN2O
Molecular Weight 226.7
CAS No. 162376-66-1
Cat. No. B2707219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea
CAS162376-66-1
Molecular FormulaC11H15ClN2O
Molecular Weight226.7
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)NCCCl)C
InChIInChI=1S/C11H15ClN2O/c1-8-3-4-10(9(2)7-8)14-11(15)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H2,13,14,15)
InChIKeyBXESVXHFYWTPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea (162376-66-1): Procurement Guide for Antimitotic Research


N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea (CAS 162376-66-1) is an N-aryl-N'-(2-chloroethyl)urea (CEU) derivative with the molecular formula C₁₁H₁₅ClN₂O and molecular weight 226.70 g/mol . This compound features a 2-chloroethyl moiety and a 2,4-dimethylphenyl substituent, placing it within a well-characterized class of antimitotic agents known to covalently bind the colchicine-binding site on β-tubulin and induce microtubule depolymerization [1][2].

Why Generic Substitution of CEU Derivatives Like 162376-66-1 Fails in Critical Research


Within the CEU class, subtle alterations to the aryl substitution pattern drastically modulate antiproliferative potency and selectivity, meaning generic substitution is scientifically unsound. Systematic SAR studies have established that a branched alkyl chain or halogen at the 4-position, the exocyclic urea function, and the 2-chloroethyl moiety are essential for significant cytotoxicity [1]. The 2,4-dimethyl substitution pattern in this compound confers distinct steric and electronic properties compared to mono-substituted or unsubstituted phenyl analogs, directly impacting binding affinity and cell-based activity [2]. Therefore, substituting this specific derivative with an in-class analog without rigorous experimental validation would invalidate comparative studies and potentially alter biological outcomes.

Quantitative Evidence Guide for N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea (162376-66-1)


CEU Class Potency Benchmarking: GI50 Range Against Human Tumor Cell Lines

While direct IC50 data for N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea are not publicly available in primary literature, its membership in the N-aryl-N'-(2-chloroethyl)urea (CEU) class provides a well-defined potency benchmark. Across a panel of human tumor cell lines (HT-29 colon carcinoma, M21 skin melanoma, MCF-7 breast carcinoma), optimized CEU derivatives consistently exhibit growth inhibition with GI50 values ranging from 250 nM to 8 µM, with some optimized analogs achieving nanomolar potency [1]. This benchmark serves as a class-level reference for activity expectations, distinguishing it from non-CEU urea derivatives with different mechanisms or lower potency.

Anticancer Antimitotic Microtubule Disruption

Mechanistic Differentiation: Covalent Binding to β-Tubulin Colchicine Site

N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea, as a CEU derivative, covalently binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization and mitotic arrest [1][2]. This mechanism differentiates CEUs from non-alkylating tubulin binders (e.g., paclitaxel, vinca alkaloids) and from DNA-damaging alkylating agents (e.g., nitrogen mustards). Critically, CEUs are characterized as 'soft' alkylators with minimal DNA damage and no interaction with glutathione or glutathione reductase, reducing the potential for glutathione-mediated drug resistance [1].

Antimitotic Tubulin Polymerization Alkylating Agent

Physicochemical Characterization: Density, Boiling Point, and Flash Point

The compound's physicochemical profile includes a density of 1.2±0.1 g/cm³, a boiling point of 322.8±42.0 °C at 760 mmHg, and a flash point of 149.0±27.9 °C [1]. These values provide essential handling and safety information, enabling researchers to compare volatility and thermal stability against similar CEU analogs or alternative compounds.

Physicochemical Properties Compound Characterization Safety

Optimal Research and Industrial Use Cases for N-(2-Chloroethyl)-N'-(2,4-dimethylphenyl)urea (162376-66-1)


Anticancer Drug Discovery: Microtubule Disruption Assays

As a member of the CEU class, this compound is suitable for in vitro studies investigating microtubule depolymerization, mitotic arrest, and cell cycle disruption in cancer cell lines. Its mechanism, involving covalent binding to the colchicine site on β-tubulin, makes it a valuable tool for exploring antimitotic effects without the confounding factors of DNA damage or glutathione-mediated resistance [1]. Use in proliferation assays (e.g., MTT, SRB) with HT-29, M21, or MCF-7 cells can benchmark potency against established CEU data [2].

Structure-Activity Relationship (SAR) Studies in CEU Series

This compound, with its specific 2,4-dimethyl substitution on the phenyl ring, serves as a key comparator in SAR studies. Researchers can use it to evaluate the impact of methyl group positioning and count on antiproliferative activity, tubulin binding affinity, and selectivity, leveraging existing QSAR models (CoMFA/CoMSIA) developed for CEUs [3]. This enables rational design of novel CEU derivatives with optimized steric, electrostatic, and hydrophobic fields.

Chemical Biology: Probing Selective Alkylation and Cellular Stress Response

Given that CEUs are 'soft' alkylators that do not interact with glutathione or glutathione reductase [1], this compound can be used to dissect cellular stress responses distinct from classical DNA-damaging agents. Studies can focus on its effects on thioredoxin-1 nuclear translocation and cell cycle progression without the confounding activation of glutathione-dependent detoxification pathways [4].

Quality Control and Analytical Reference Standard

With its well-defined molecular weight (226.70 g/mol) and molecular formula (C₁₁H₁₅ClN₂O), this compound is suitable for use as an analytical reference standard in HPLC, LC-MS, or NMR method development for CEU-related drug candidates. Its availability from commercial suppliers (e.g., Santa Cruz Biotechnology, Apollo Scientific) in quantities from 500 mg to 100 g facilitates its integration into analytical workflows .

Technical Documentation Hub

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